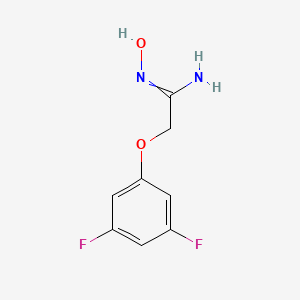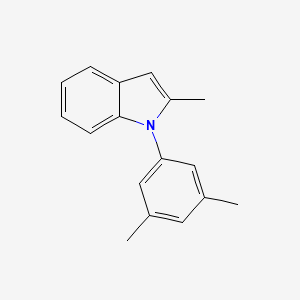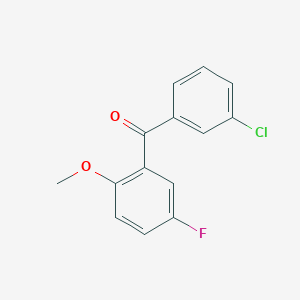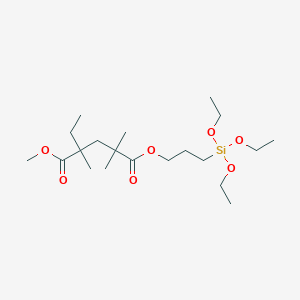![molecular formula C13H10N2O3S B14120924 N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B14120924.png)
N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a thiophene ring and a benzodioxole moiety, which are linked through a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between thiophene-2-carbaldehyde and 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
N’-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound, potentially converting the hydrazone to an amine.
Substitution: Substituted products where the hydrazone linkage is replaced by the nucleophile.
科学的研究の応用
N’-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound’s interactions with enzymes and proteins make it a valuable tool for studying biochemical pathways and mechanisms.
作用機序
The mechanism of action of N’-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde derivatives: Compounds with similar thiophene moieties.
Benzodioxole derivatives: Compounds containing the benzodioxole ring structure.
Hydrazones: Other hydrazone compounds with different substituents.
Uniqueness
N’-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its specific combination of thiophene and benzodioxole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C13H10N2O3S |
|---|---|
分子量 |
274.30 g/mol |
IUPAC名 |
N-[(Z)-thiophen-2-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H10N2O3S/c16-13(15-14-7-10-2-1-5-19-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16)/b14-7- |
InChIキー |
YMOJHAPRGAZUPL-AUWJEWJLSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C\C3=CC=CS3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenoxy)-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14120846.png)


![Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-](/img/structure/B14120861.png)
![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B14120864.png)


![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120874.png)
![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/structure/B14120888.png)
![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14120890.png)
![1-[4-(1-Naphthalenyl)phenyl]ethanone](/img/structure/B14120895.png)



